molecular formula C20H22O5 B106221 5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one CAS No. 16849-72-2

5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one

Cat. No.: B106221
CAS No.: 16849-72-2
M. Wt: 342.4 g/mol
InChI Key: WGLVCQFLXGZZHQ-SOFGYWHQSA-N
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Description

5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o is a complex organic compound belonging to the class of benzo[1,2-b:3,4-b’]dipyrans. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a butenyl side chain. It is of interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o typically involves multi-step organic synthesis. The process begins with the preparation of the core benzo[1,2-b:3,4-b’]dipyran structure, followed by the introduction of the hydroxyl and butenyl groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like chromatography and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o involves its interaction with specific molecular targets and pathways. The hydroxyl groups and butenyl side chain play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. These interactions can modulate various cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-3,6,7,4’-tetramethoxyflavone: A natural compound with similar hydroxyl and methoxy groups.

    5-Hydroxy-8,8-dimethyl-2-phenyl-6-[(1E)-3-methyl-1,3-butanedienyl]-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-one: Another benzo[1,2-b:3,4-b’]dipyran derivative with a different side chain.

Uniqueness

5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

16849-72-2

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C20H22O5/c1-11-10-14(21)15-16(22)12(6-8-19(2,3)23)17-13(18(15)24-11)7-9-20(4,5)25-17/h6-10,22-23H,1-5H3/b8-6+

InChI Key

WGLVCQFLXGZZHQ-SOFGYWHQSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)/C=C/C(C)(C)O)O

SMILES

CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O

Origin of Product

United States

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